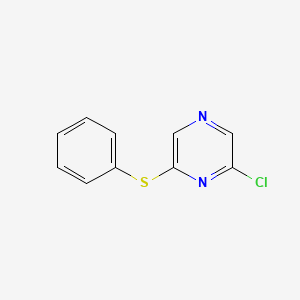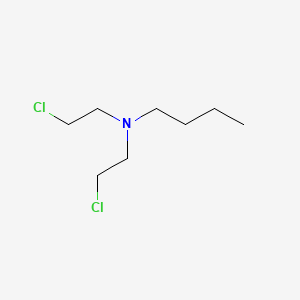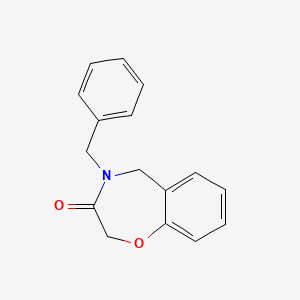
2-chloro-6-phenylsulfanylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-phenylsulfanylpyrazine is an organic compound with the molecular formula C10H7ClN2S. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chlorine atom and a phenylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-phenylsulfanylpyrazine typically involves the reaction of 2-chloropyrazine with thiophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-phenylsulfanylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the phenylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazine ring or phenylsulfanyl group.
Applications De Recherche Scientifique
2-chloro-6-phenylsulfanylpyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-chloro-6-phenylsulfanylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can participate in interactions with proteins, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-methylpyrazine
- 2-chloro-6-(2-pyridinyl)pyrazine
- 2-amino-6-chloropyrazine
Uniqueness
2-chloro-6-phenylsulfanylpyrazine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its stability and solubility compared to other similar compounds .
Propriétés
Numéro CAS |
61655-71-8 |
|---|---|
Formule moléculaire |
C10H7ClN2S |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
2-chloro-6-phenylsulfanylpyrazine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
RLAUJCBPYOWAKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B8759833.png)










![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)


